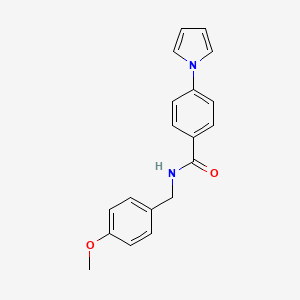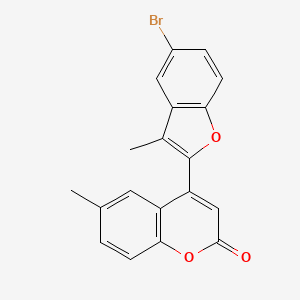![molecular formula C21H24O3 B11153180 3-ethoxy-2-hexyl-6H-benzo[c]chromen-6-one](/img/structure/B11153180.png)
3-ethoxy-2-hexyl-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-2-hexyl-6H-benzo[c]chromen-6-one is a derivative of 6H-benzo[c]chromen-6-one, a compound known for its diverse biological activities. This compound is part of a class of molecules that have shown potential in various pharmacological applications, particularly as inhibitors of phosphodiesterase II .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-2-hexyl-6H-benzo[c]chromen-6-one typically involves the alkoxylation of 6H-benzo[c]chromen-6-one derivatives. One common method includes the use of 2-(2-bromoethyl)-1,3-dioxolane as a starting material, which undergoes a series of reactions to yield the desired product . The reaction conditions often involve the use of solvents like chlorobenzene and catalysts such as aluminum chloride (AlCl3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-2-hexyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: This reaction can modify the compound’s structure, potentially altering its pharmacological properties.
Substitution: Commonly involves the replacement of functional groups to create derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled temperatures and pH.
Major Products
The major products formed from these reactions include various derivatives of 6H-benzo[c]chromen-6-one, each with unique biological activities. These derivatives are often evaluated for their potential as therapeutic agents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethoxy-2-hexyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets, such as phosphodiesterase II. By inhibiting this enzyme, the compound can modulate various signaling pathways, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system disorders .
Comparison with Similar Compounds
3-ethoxy-2-hexyl-6H-benzo[c]chromen-6-one can be compared with other derivatives of 6H-benzo[c]chromen-6-one, such as:
3-(2-(1,3-Dioxolan-2-yl)ethoxy)-8-methoxy-6H-benzo[c]chromen-6-one: Known for its potential as a phosphodiesterase II inhibitor.
Urolithin A: A hydroxylated derivative with neuroprotective effects.
2-Hexyl-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one: Another derivative with unique biological activities.
The uniqueness of this compound lies in its specific alkoxylation pattern, which imparts distinct pharmacological properties compared to its analogs .
Properties
Molecular Formula |
C21H24O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-ethoxy-2-hexylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H24O3/c1-3-5-6-7-10-15-13-18-16-11-8-9-12-17(16)21(22)24-20(18)14-19(15)23-4-2/h8-9,11-14H,3-7,10H2,1-2H3 |
InChI Key |
VRKWFFCZWWMJJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC)OC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methoxy-3-(2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-4-yl)-2H-chromen-2-one](/img/structure/B11153099.png)

![3-methoxy-7-methyl-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11153105.png)
![N-(thiophen-2-ylmethyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B11153107.png)
![4-methyl-3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11153114.png)
![N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine](/img/structure/B11153135.png)
![2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylbenzyl)oxy]phenol](/img/structure/B11153137.png)
![1-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline](/img/structure/B11153144.png)
![[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B11153145.png)
![ethyl 3-[4-methyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11153151.png)
![6-isopropyl-N-[2-(2-methoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11153156.png)


![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine](/img/structure/B11153188.png)
